2-Vinyl-4-benzylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-ethenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-13-11-14(8-9-15-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOOJFTERHMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Vinyl 4 Benzylmorpholine and Its Derivatives
Strategies for Constructing the Morpholine (B109124) Ring System
The synthesis of the morpholine core can be achieved through various strategic approaches, including cyclization of linear precursors, ring expansion of smaller heterocycles, and intramolecular addition reactions.
Cyclization Approaches Utilizing Amino Alcohols and Esters
A common and direct method for forming the morpholine ring involves the cyclization of appropriately substituted amino alcohols.
The reaction of amino alcohols with esters, particularly those derived from tartaric acid, can provide a route to morpholine-2,5-diones, which are precursors to morpholines. upc.edu This method often involves high dilution and the use of a neutralizing agent to facilitate the cyclization. upc.edu
The use of enantiomerically pure starting materials, such as amino alcohols, aziridines, or epoxides, allows for the synthesis of chiral morpholine derivatives. ru.nl Base-mediated cyclization is a key step in many of these synthetic sequences. For instance, the reaction of an N-protected amino alcohol with a suitable electrophile, followed by intramolecular cyclization promoted by a base like potassium carbonate, can yield chiral morpholinone derivatives. thieme-connect.com Similarly, chiral 1,2-amino alcohols can be converted to morpholines in a one or two-step protocol using reagents like ethylene (B1197577) sulfate (B86663) and a base such as potassium tert-butoxide. chemrxiv.org The choice of base can significantly influence the reaction's efficiency and diastereoselectivity. chinesechemsoc.org
One-Step Cyclization with Amino Alcohols and Tartaric Acid Esters.
Ring Enlargement Strategies (e.g., from Aziridines)
The strain inherent in the three-membered aziridine (B145994) ring makes it a versatile precursor for the synthesis of larger heterocycles, including morpholines. researchgate.net This strategy typically involves the ring-opening of an activated aziridine by a suitable nucleophile, followed by intramolecular cyclization.
A highly regio- and stereoselective method involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine. researchgate.net This approach has been successfully used to synthesize a variety of substituted nonracemic morpholines. researchgate.net Gold(I) catalysts have also been employed to facilitate a tandem nucleophilic ring-opening of aziridines with propargyl alcohols, leading to the formation of morpholine derivatives. mdpi.comrsc.org This reaction proceeds through a 6-exo-dig cyclization and double bond isomerization sequence. rsc.org
| Precursor | Reagent/Catalyst | Product | Key Features |
| Activated Aziridines | Haloalcohols, Lewis Acid, Base | Substituted Morpholines | High regio- and stereoselectivity. researchgate.net |
| Aziridines | Propargyl Alcohols, Gold(I) Catalyst | Unsaturated Morpholines | Tandem ring-opening/cyclization. mdpi.comrsc.org |
| Aziridines and Rh-vinyl carbenes | Rhodium catalyst | Dehydropiperidines | Intermolecular [3+3] ring expansion. chemrxiv.org |
Intramolecular Michael Additions
Intramolecular Michael addition, or aza-Michael addition, is a powerful bond-forming reaction for the construction of nitrogen-containing heterocycles. researchgate.netbohrium.com This approach involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound tethered within the same molecule.
The tandem N-alkylation–intramolecular Michael addition provides a direct route to α-substituted morpholines. thieme-connect.de This reaction can be carried out by reacting a primary amine with a halo-2-alkenyl ester, amide, nitrile, or phenylsulfone. thieme-connect.de The stereoselectivity of the intramolecular aza-Michael reaction can often be controlled by the choice of catalyst or reaction conditions. For example, Brønsted acids have been shown to mediate diastereoselective intramolecular aza-Michael reactions between N-Cbz carbamates and enones. researchgate.net
Installation of the Vinyl Moiety at the 2-Position
The introduction of a vinyl group at the C2 position of the morpholine ring is a key step in the synthesis of 2-vinyl-4-benzylmorpholine. This can be accomplished through several methods, including palladium-catalyzed reactions and the use of vinylating reagents.
Palladium-catalyzed asymmetric allylic substitution has been utilized to synthesize 2-vinylmorpholines. researchgate.net This reaction often involves the cyclization of a suitable precursor with an allylic species in the presence of a palladium catalyst and a chiral ligand. researchgate.net Gold-catalyzed reactions of allylic alcohols have also proven effective for the diastereoselective synthesis of substituted 2-vinyl-morpholines. iupac.org
Another approach involves the use of vinylating reagents. For instance, vinyl thianthrenium tetrafluoroborate (B81430) has been demonstrated as a practical and versatile reagent for the vinylation of various nucleophiles, including the nitrogen of a pre-formed morpholine ring, which can be part of an annulation sequence to build the heterocyclic scaffold. acs.org Additionally, copper-promoted oxyamination of alkenes can provide access to 2-aminomethyl functionalized morpholines, which could potentially be further elaborated to introduce a vinyl group. nih.gov
| Method | Reagent/Catalyst | Product Feature |
| Palladium-Catalyzed Cyclization | Allylic Bisacetates, Palladium Catalyst | Functionalized 2-Vinyl-2,3-dihydropyrroles |
| Gold-Catalyzed Alkylation | Allylic Alcohols, Gold Catalyst | Substituted 2-Vinyl-morpholines |
| Heck Coupling | 1-bromo-3,5-dimethoxybenzene and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane | (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Annulation-Vinylation | 1,2-aminoalcohols, Vinyl Thianthrenium Salt | Morpholine Scaffolds |
Wittig Reaction for β-Substituted Phenylvinyl Groups
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, making it a viable method for introducing a vinyl group. libretexts.orgorganic-chemistry.org This reaction involves the interaction of an organophosphorus ylide with an aldehyde or ketone. libretexts.org In the context of synthesizing derivatives of this compound, a phosphorus ylide can be reacted with a suitable aldehyde to generate the desired vinyl group. The choice of reactants allows for the introduction of various substituents on the phenylvinyl group. The reaction's key advantage is the unambiguous placement of the double bond. libretexts.org
The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. organic-chemistry.org This intermediate subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide. pitt.edu The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the substituents on the ylide. organic-chemistry.org
Vinyl Ether Formation via Titanium-mediated Reactions
Titanium-mediated reactions offer an alternative route for the formation of vinyl ethers, which can be precursors to the vinyl group in this compound. researchgate.netorgsyn.org Dimethyltitanocene, for instance, is a reagent used for the methylenation of esters and other carbonyl compounds to form vinyl ethers. orgsyn.orgacs.org This method has been successfully applied to the synthesis of complex molecules. orgsyn.org
The reaction of an appropriate ester with dimethyltitanocene can yield a vinyl ether derivative. orgsyn.org For example, a (2R-cis)-3-(4-fluorophenyl)-4-benzyl-2-morpholinyl 3,5-bis(trifluoromethyl)benzoate (B8306798) has been converted to its corresponding vinyl ether in high yield using dimethyltitanocene in toluene. orgsyn.org These titanium-based methods can be advantageous due to their functional group tolerance and specific reactivity profiles. rsc.orgmdpi.com
Considerations for Vinyl Group Introduction in Asymmetric Synthesis
The introduction of a vinyl group in an asymmetric context is crucial for accessing enantiomerically pure C-substituted morpholines. ru.nl Various strategies have been developed to achieve this, often employing chiral auxiliaries or catalysts. ru.nlacs.org
One approach involves the palladium-catalyzed asymmetric synthesis of 2-vinylmorpholine (B1612480) derivatives. researchgate.net For instance, the reaction of 1,4-diacetoxy-cis-2-butene with 2-(benzylamino)ethanol in the presence of a palladium catalyst and a chiral ligand can produce optically active 4-benzyl-2-vinylmorpholine with significant enantiomeric excess. researchgate.net Gold-catalyzed intramolecular allylic alkylation of alcohols also presents a powerful method for the asymmetric synthesis of 2-vinyl-morpholines. iupac.org The choice of catalyst and reaction conditions is critical in controlling the stereoselectivity of the vinyl group introduction. acs.orgiupac.org Zirconium-mediated ring contraction of vinylmorpholines derived from α-amino acids has also been reported as a method to produce substituted pyrrolidines, showcasing the versatility of the vinylmorpholine scaffold. ru.nljst.go.jp
Introduction of the Benzyl (B1604629) Substituent at the 4-Position (N-Alkylation)
The introduction of the benzyl group at the nitrogen atom of the morpholine ring is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions. amazonaws.comnih.gov
Quaternization Reactions with Benzyl Halides
A common and direct method for N-benzylation is the reaction of the morpholine nitrogen with a benzyl halide, such as benzyl bromide or benzyl chloride. amazonaws.comresearchgate.net This reaction, a type of quaternization, forms the desired N-benzylmorpholine derivative. amazonaws.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can influence the reaction rate and yield. amazonaws.com For instance, the use of acetonitrile (B52724) has been shown to improve the yield of N-alkylation of piperidine (B6355638) with 2-phenethyl bromide. amazonaws.com Mixed oxides, such as Al2O3–OK, have been used as catalysts to facilitate the N-alkylation of amines with alkyl halides at room temperature. amazonaws.comresearchgate.net
Reductive Amination Strategies
Reductive amination provides an alternative and versatile pathway for N-benzylation. researchgate.netreading.ac.uk This method involves the reaction of a secondary amine (the morpholine derivative) with an aldehyde (benzaldehyde) to form an iminium ion, which is then reduced in situ to the tertiary amine. unimi.it Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. unimi.it
This strategy is widely used for the synthesis of N-substituted morpholines and offers good functional group tolerance. reading.ac.uknih.gov The "hydrogen-borrowing" or "hydrogen auto-transfer" methodology, often catalyzed by transition metals like ruthenium or iridium, allows for the direct N-alkylation of amines with alcohols (e.g., benzyl alcohol), proceeding through an intermediate aldehyde formed in situ. nih.govmdpi.comacs.orgrsc.org This approach is considered a green chemical process due to its atom economy. researchgate.net
Integrated Synthetic Pathways and Total Syntheses
A plausible integrated pathway could start with the synthesis of a 2-substituted morpholine precursor, followed by N-alkylation with a benzyl halide or through reductive amination with benzaldehyde. Subsequently, the vinyl group can be introduced using methods like the Wittig reaction or from a precursor such as a vinyl ether.
For example, a synthetic route could begin with the construction of the morpholine ring from an amino alcohol. ru.nlchemrxiv.org N-benzylation can then be performed, followed by the introduction of the vinyl group at the C-2 position. A palladium-catalyzed reaction between 1,4-diacetoxy-cis-2-butene and 2-(benzylamino)ethanol directly yields 4-benzyl-2-vinylmorpholine, demonstrating an efficient integration of ring formation and substituent introduction. researchgate.net The synthesis of related compounds, such as 3-benzhydrylmorpholine, involves the reduction of a lactam intermediate, highlighting another potential synthetic strategy. wikipedia.org
Multi-step Sequences Involving Asymmetric Dihydroxylation and Reductive Cyclization
The synthesis of enantiomerically pure morpholines, such as the vinyl-substituted derivatives, often relies on multi-step sequences that establish key stereocenters early in the process. A prominent strategy involves the combination of a Sharpless Asymmetric Dihydroxylation to create a chiral diol, followed by a series of transformations culminating in a reductive cyclization to form the morpholine ring.
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. organic-chemistry.orgmdpi.comwikipedia.org This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, which directs the stereochemical outcome of the dihydroxylation. organic-chemistry.orgwikipedia.org A stoichiometric co-oxidant, like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆), is used to regenerate the osmium catalyst, making the process economically viable. organic-chemistry.orgorganic-chemistry.org
For a precursor to this compound, a suitable starting material would be a diene. The Sharpless dihydroxylation is highly site-selective, typically oxidizing the most electron-rich double bond. wikipedia.org Following the dihydroxylation, the resulting chiral diol undergoes further functional group manipulation. This often involves protection of one hydroxyl group and conversion of the other into a good leaving group. The nitrogen moiety, typically from N-benzylamine, is then introduced. The final key step is an intramolecular reductive cyclization or reductive etherification to form the morpholine ring, often catalyzed by acid. rsc.org This cascade approach, combining hydroalkoxylation, isomerization, and reduction, is effective for creating stereodefined substituted morpholines. rsc.org
Table 1: Key Features of Sharpless Asymmetric Dihydroxylation
| Feature | Description | Reference |
| Catalyst System | Osmium tetroxide (catalytic) with a chiral quinine ligand (e.g., (DHQ)₂PHAL). | organic-chemistry.orgwikipedia.org |
| Co-oxidant | N-methylmorpholine N-oxide (NMO) or Potassium Ferricyanide (K₃Fe(CN)₆) to regenerate the catalyst. | organic-chemistry.orgorganic-chemistry.org |
| Reaction Type | syn-selective addition of two hydroxyl groups across a double bond. | organic-chemistry.org |
| Enantioselectivity | High enantiomeric excesses (ee) are achievable, controlled by the choice of chiral ligand. | wikipedia.org |
| Key Intermediate | Chiral vicinal diol. | mdpi.com |
Commercial Synthesis Approaches for Chiral Morpholine Intermediates
The commercial production of chiral morpholine intermediates is crucial for the pharmaceutical industry, where these scaffolds are common in drug candidates. acs.orgnih.gov Scalable syntheses prioritize efficiency, cost-effectiveness, and high stereochemical purity. Several strategies are employed to meet these demands.
One established commercial approach involves the resolution of a racemic morpholine intermediate to isolate the desired enantiomer. acs.org For instance, a practical synthesis of a chiral 2-morpholine intermediate was achieved through the resolution of a morpholine amide, which successfully installed the required stereocenter in a 35% yield. acs.org This was followed by a high-yielding Grignard reaction to furnish the final product. acs.org
Another powerful technique for generating chiral morpholines is asymmetric hydrogenation. nih.gov This method can be applied after the morpholine ring has been formed, converting an unsaturated dehydromorpholine into a chiral morpholine with high enantioselectivity. nih.govrsc.org Using a rhodium catalyst with a specific bisphosphine ligand, a variety of 2-substituted chiral morpholines have been obtained in nearly quantitative yields and with up to 99% enantiomeric excess (ee). rsc.orgrsc.org This "after cyclization" approach is highly efficient and atom-economical, making it attractive for industrial applications. nih.gov
Other methods reported for synthesizing chiral morpholines that could be adapted for commercial scale include:
Intramolecular Hydroalkoxylation: Mediated by reagents like boron trifluoride etherate, this method cyclizes nitrogen-tethered alkenes to form the morpholine ring structure. organic-chemistry.org
Wacker-type Aerobic Oxidative Cyclization: Using a palladium catalyst, this process can form various six-membered nitrogen heterocycles, including morpholines, from appropriate alkene precursors. organic-chemistry.org
Table 2: Comparison of Commercial Synthesis Strategies for Chiral Morpholines
| Method | Key Features | Advantages | Reference |
| Classical Resolution | Separation of enantiomers from a racemic mixture, often via diastereomeric salt formation. | Well-established, applicable to various substrates. | acs.org |
| Asymmetric Hydrogenation | Catalytic reduction of an unsaturated precursor using a chiral catalyst. | High efficiency, high enantioselectivity, atom-economical. | nih.govrsc.orgrsc.org |
| Organocatalysis | Use of small organic molecules to catalyze enantioselective transformations leading to the morpholine core. | Avoids use of heavy metals, can offer high ee. | nih.gov |
Continuous Flow Processes for Scalable Production
Continuous flow chemistry has emerged as a novel and powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for scalable production. nih.govmdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to telescope multiple reaction steps, thereby increasing efficiency and reducing waste. mdpi.comresearchgate.net
For the production of morpholine derivatives, continuous flow processes can be implemented at various stages of the synthesis. Flow chemistry has been successfully used for the synthesis of various heterocycles. nih.govresearchgate.net For example, a Wacker-type aerobic oxidative cyclization to produce morpholines has been demonstrated and is amenable to a flow setup. organic-chemistry.org Similarly, multi-step syntheses of nitrogen-containing heterocycles have been integrated into a single, continuous flow process without the need for isolating intermediates. mdpi.com
A potential continuous flow synthesis for a compound like this compound could involve:
Reagent Pumping: Pumping streams of the starting materials (e.g., a protected amino alcohol and a suitable electrophile) into a mixing zone.
Reaction Coil/Reactor: The mixed stream flows through a heated or cooled coil or a packed-bed reactor where the cyclization reaction occurs. nih.govresearchgate.net
In-line Purification/Workup: The product stream could then pass through a scavenger resin or a liquid-liquid separator to remove byproducts and unreacted starting materials.
Product Collection: The purified product is collected continuously at the output.
This approach allows for the safe handling of potentially hazardous reagents and intermediates and facilitates rapid optimization and production scaling. mdpi.com The development of continuous flow photoreactors also opens up possibilities for photochemical steps in the synthesis, achieving more homogeneous irradiation and better selectivity. nih.gov
Stereochemical Control and Analysis in 2 Vinyl 4 Benzylmorpholine Synthesis
Enantioselective and Diastereoselective Synthetic Strategies
The creation of specific stereoisomers of 2-Vinyl-4-benzylmorpholine relies on a variety of asymmetric synthetic methods. These approaches are designed to influence the formation of chiral centers, leading to an excess of one enantiomer or diastereomer over others.
Chiral Auxiliaries and Ligands in Asymmetric Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. scielo.org.mxwikipedia.org In the context of morpholine (B109124) synthesis, an amino acid-derived chiral auxiliary can be employed. scielo.org.mx For instance, a thiazolidinethione auxiliary, prepared from commercially available trans-1-amino-2-indanol, has proven effective in controlling stereochemistry in aldol (B89426) reactions, a key step in building the morpholine framework. scielo.org.mx The stereochemical outcome of such reactions is often dictated by the structure of the chiral auxiliary rather than the inherent chirality of other reactants. scielo.org.mx
Chiral ligands, in conjunction with metal catalysts, are also pivotal in enantioselective synthesis. wikipedia.org For the synthesis of chiral morpholines, various chiral diphosphine ligands have been evaluated in rhodium-catalyzed asymmetric hydrogenation reactions of dehydromorpholine precursors. nih.govrsc.org Ligands with large bite angles, such as SKP, have demonstrated high efficacy, leading to the formation of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The choice of the N-substituent on the dehydromorpholine substrate, such as a carbamate (B1207046) group, can also significantly influence the enantioselectivity of the hydrogenation. nih.gov
| Ligand/Auxiliary Type | Application | Key Findings |
| Thiazolidinethione Auxiliary | Asymmetric Aldol Reaction | High diastereoselectivity, controlled by the auxiliary. scielo.org.mx |
| Chiral Diphosphine Ligands (e.g., SKP) | Rh-catalyzed Asymmetric Hydrogenation | Up to 99% enantiomeric excess (ee). nih.govrsc.org |
| Chiral Morpholine-Pyrrolidine Ligands | Copper-catalyzed Henry Reaction | Affects asymmetric selectivity. researcher.life |
Dynamic Kinetic Resolution in Morpholine-Based Transformations
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomerically pure product in theoretically 100% yield. wikipedia.orgprinceton.edu This process involves the rapid and reversible epimerization of the starting material's stereocenter, allowing a chiral catalyst to selectively react with one of the interconverting enantiomers. wikipedia.org
In the context of morpholine synthesis, DKR has been effectively applied to the asymmetric transfer hydrogenation of 2-benzoyl-morpholin-3-ones. researchgate.netnih.gov This reaction can produce specific stereoisomers of the corresponding hydroxy-phenyl-methyl-morpholin-3-ones with high diastereoselectivity and enantioselectivity, thereby controlling two adjacent stereocenters in a single step. researchgate.netnih.gov This methodology has been instrumental in the synthesis of all four stereoisomers of the antidepressant reboxetine (B1679249), a molecule containing a substituted morpholine core. nih.gov More recently, engineered reductive aminases have been used for the dynamic kinetic resolution of α-functionalized aldehydes with morpholine, yielding β-chiral amine products. d-nb.info
| DKR Application | Substrate | Outcome |
| Asymmetric Transfer Hydrogenation | 2-Benzoyl-morpholin-3-ones | High diastereo- and enantioselectivity. researchgate.netnih.gov |
| Reductive Amination | α-Functionalized Aldehydes and Morpholine | High conversion and enantioselectivity for β-chiral amines. d-nb.info |
Proline-Catalyzed Asymmetric Reactions
(S)-Proline and its derivatives are versatile organocatalysts widely used in asymmetric synthesis due to their rigid cyclic structure and the presence of a stereogenic center. researchgate.netillinois.edu Proline catalysis is particularly effective in asymmetric aldol and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions. researchgate.netillinois.edu The mechanism typically involves the formation of a chiral enamine intermediate from the catalyst and a carbonyl compound, which then reacts stereoselectively with an electrophile. researchgate.net
While direct proline-catalyzed synthesis of this compound is not extensively detailed, the principles of proline catalysis are applicable to the synthesis of chiral morpholine precursors. For example, proline-catalyzed α-amination of aldehydes can generate chiral α-hydrazino aldehydes, which are precursors to 1,2-amino alcohols, key building blocks for morpholines. ncl-india.org The stereoselectivity of these reactions can be explained and predicted using DFT-based quantum chemical calculations. ncl-india.org
| Proline-Catalyzed Reaction | Substrates | Product Type |
| Aldol Reaction | Aldehydes and Ketones | Chiral β-hydroxy carbonyls. researchgate.netillinois.edu |
| Mannich Reaction | Aldehydes, Amines, and Carbonyls | Chiral β-amino carbonyls. illinois.edu |
| α-Amination | Aldehydes | Chiral α-hydrazino aldehydes. ncl-india.org |
Stereoselective Cyclopropanation Approaches
The introduction of a cyclopropane (B1198618) ring onto a vinylmorpholine presents another stereochemical challenge. Stereoselective cyclopropanation reactions are crucial for controlling the relative and absolute stereochemistry of the resulting cyclopropyl-substituted morpholine. harvard.edunih.gov
One of the most well-known methods is the Simmons-Smith reaction, which utilizes a zinc carbenoid to cyclopropanate an alkene. harvard.eduwikipedia.org The stereoselectivity of this reaction can be directed by a nearby hydroxyl group on the substrate. harvard.edu For asymmetric cyclopropanation, chiral auxiliaries or catalysts are employed. sfu.ca For instance, a chiral dioxaborolane auxiliary derived from tetramethyltartramide has been shown to be effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu Rhodium-catalyzed cyclopropanation of alkenes with α-alkyl-α-diazoesters, using sterically demanding carboxylate ligands, can also achieve high diastereoselectivity. organic-chemistry.org
| Cyclopropanation Method | Reagent/Catalyst | Key Feature |
| Simmons-Smith Reaction | Iodomethylzinc iodide | Directed by hydroxyl groups. harvard.edu |
| Asymmetric Cyclopropanation | Chiral dioxaborolane auxiliary | High enantioselectivity for allylic alcohols. harvard.edu |
| Rhodium-Catalyzed Cyclopropanation | Rhodium(II) carboxylates | High diastereoselectivity with bulky ligands. organic-chemistry.org |
Control of Cis/Trans Isomerism in Vinyl Substituents
The geometry of the vinyl group in 2-vinylmorpholine (B1612480) derivatives can exist as either cis or trans isomers relative to the morpholine ring. This isomerism can significantly impact the reactivity and biological activity of the molecule. tandfonline.com The conformational preference of the morpholine ring itself, which typically adopts a chair conformation, can influence the orientation of the substituents. acs.org
The cis/trans isomerism of the vinyl group is often a consequence of the synthetic route employed. For instance, in palladium-catalyzed syntheses of 2-vinylmorpholines, the stereochemical outcome can be influenced by the nature of the palladium complex and the reaction conditions. ru.nl The electronic environment around the planar amide bond in N-vinyl amides has been shown to be significantly altered by the proximity of the carbonyl oxygen, affecting the stability of cis and trans isomers. tandfonline.com While this is in the context of the amide bond within the ring for some precursors, similar electronic and steric factors can influence the vinyl substituent's geometry. Control over the cis/trans isomerism of an exocyclic double bond can also be achieved through photochemical isomerization, as demonstrated with azobenzene (B91143) derivatives, although this is less common for simple vinyl groups. beilstein-journals.orgnih.gov
Stereochemical Characterization Methodologies
The unambiguous determination of the stereochemistry of this compound and its precursors is crucial. Several analytical techniques are employed for this purpose.
X-ray Crystallography : This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. It provides a three-dimensional structure of the molecule, confirming the spatial arrangement of all atoms. The relative stereochemistry of 2,5-disubstituted morpholines has been assigned as cis based on X-ray crystallographic analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly Nuclear Overhauser Effect (nOe) spectroscopy, is a powerful tool for determining the relative stereochemistry of diastereomers in solution. By measuring the spatial proximity of protons, nOe can distinguish between cis and trans isomers. nih.gov For example, the trans relative stereochemistry of a 2,6-disubstituted morpholine was assigned using nOe. nih.gov 13C-NMR is also used to differentiate between cis and trans isomers based on the chemical shifts of the vinyl carbons. tandfonline.com
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a standard method for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the enantiomers of a racemic mixture can be separated and quantified. science.gov This technique was used to resolve enantiomers of a precursor to reboxetine, achieving >99% enantiomeric purity. science.gov
Nuclear Magnetic Resonance (NMR) for Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of synthesized compounds. researchgate.netnih.gov By analyzing the ¹H NMR spectrum of a reaction mixture, the relative proportions of different diastereomers can be quantified through the integration of their distinct signals. researchgate.net
In syntheses that produce multiple diastereomers, specific protons in each isomer will experience slightly different chemical environments, leading to separate, quantifiable signals in the NMR spectrum. For instance, in the synthesis of related heterocyclic compounds, the diastereomeric ratio is often determined by integrating the signals of protons adjacent to the newly formed stereocenters. researchgate.netnih.gov The differing spatial arrangements of substituents in diastereomers cause these protons to have unique chemical shifts.
For example, research on the synthesis of spiro indenoquinoxaline derivatives containing a cyclopropane ring demonstrated the use of ¹H NMR to determine diastereomeric ratios. The integration of separated signals for the diastereotopic CH₂ protons of the cyclopropane ring allowed for the quantification of the two diastereomers. researchgate.net Similarly, in the synthesis of modified immunomodulatory imide drugs, the diastereomeric ratio for the relative configuration of new stereogenic centers was determined by ¹H NMR analysis. nih.gov
Table 1: Representative ¹H NMR Data for Diastereomeric Ratio Determination
| Compound/Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Integration Ratio | Reference |
| Spiro indenoquinoxaline CH₂ | 2.48 (d), 3.26 (d) | Not specified | 2.85 : 1 | researchgate.net |
| IMiD Derivative | Not specified | Not specified | >99 : 1 | nih.gov |
This table is illustrative and based on data from related structures. Specific data for this compound would require direct experimental analysis.
Chiral Chromatography (e.g., SFC) for Enantiomeric Purity Assessment
Chiral chromatography is an essential technique for the separation and quantification of enantiomers, thus enabling the assessment of enantiomeric purity. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. gcms.cz
Supercritical Fluid Chromatography (SFC) is a particularly effective type of chiral chromatography. nih.gov It often provides faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). In the context of synthesizing chiral molecules, SFC is used to determine the enantiomeric excess (e.e.) of a product, which is a measure of its enantiomeric purity. nih.gov
For instance, in the asymmetric cyclopropanation of vinyl glutarimide (B196013) derivatives, SFC analysis was crucial for determining the asymmetric induction arising from the formation of the major relative diastereomer. nih.gov The use of specific chiral columns, such as those with amylose (B160209) or cellulose-based stationary phases, is common for achieving successful enantiomeric separations. windows.net
Table 2: Chiral Chromatography Methods for Enantiomeric Purity
| Technique | Chiral Stationary Phase (Example) | Application | Reference |
| SFC | Amylose or Cellulose derivatives | Determination of asymmetric induction and enantiomeric excess | nih.gov |
| Chiral HPLC | Derivatized cyclodextrins | Separation of enantiomers to determine enantiomeric purity | gcms.cz |
| Chiral GC | Derivatized cyclodextrins | Separation of volatile enantiomeric compounds | gcms.cz |
Spectroscopic Methods for Absolute Configuration Assignment (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.comspark904.nl This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer and can be used to assign its absolute configuration (R or S). mtoz-biolabs.com
The process involves recording the CD spectrum of the sample and comparing it to the spectra of compounds with known absolute configurations. mtoz-biolabs.com Alternatively, the experimental spectrum can be compared to a theoretically calculated spectrum. rsc.org The sign and intensity of the Cotton effects in the CD spectrum are related to the spatial arrangement of the chromophores and substituents around the stereocenter. hebmu.edu.cnull.es
Vibrational Circular Dichroism (VCD) is another related technique that measures the differential absorption of circularly polarized infrared light. spark904.nl While the infrared (IR) spectra of enantiomers are identical, their VCD spectra are mirror images. spark904.nl By comparing the experimental VCD spectrum to a computed spectrum for a specific absolute configuration, the correct stereochemistry can be assigned. spark904.nl
X-ray Crystallography of Derivatives
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.neteurjchem.com This technique requires the formation of a single, high-quality crystal of the compound or a suitable derivative. spark904.nl The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms. eurjchem.com
In cases where the target compound itself does not readily form crystals suitable for X-ray analysis, it can be converted into a crystalline derivative. researchgate.net The absolute configuration of the derivative, and by extension the original molecule, can then be determined. For example, the absolute stereochemistry of a cyclopropane derivative of an immunomodulatory imide drug was successfully determined by X-ray crystallography. nih.gov This method is considered a definitive way to establish the absolute configuration of a chiral molecule. spark904.nl
Reactivity and Chemical Transformations of 2 Vinyl 4 Benzylmorpholine Derivatives
Reactions Involving the Vinyl Moiety
The vinyl group attached to the C2 position of the morpholine (B109124) ring is susceptible to a range of chemical transformations, including reduction, radical additions, cycloadditions, and metal-catalyzed coupling reactions. These reactions allow for the selective modification of this part of the molecule to introduce new functional groups and structural complexity.
Catalytic Hydrogenation of the Vinyl Group
The double bond of the vinyl group in 2-vinyl-4-benzylmorpholine derivatives can be readily reduced to a saturated ethyl group through catalytic hydrogenation. This reaction is typically carried out under ambient temperature and pressure using a palladium or platinum catalyst. google.com The choice of catalyst can influence the reaction's efficiency. For instance, a 5% or 30% palladium on charcoal catalyst is effective for the hydrogenation of various substituted this compound analogues. google.com Similarly, a platinum catalyst, often generated by the pre-hydrogenation of platinum oxide, can be used to absorb one equivalent of hydrogen, selectively reducing the vinyl group. google.com The reaction is generally clean, leading to the corresponding 2-ethyl-4-benzylmorpholine derivative in good yield after filtration of the catalyst and removal of the solvent. google.com
Table 1: Examples of Catalytic Hydrogenation of this compound Derivatives google.com
| Starting Material | Catalyst | Solvent | Product |
|---|---|---|---|
| 2-[β-(4-methoxyphenyl)-cis-vinyl]-morpholine | 5% Palladium on charcoal | Ethanol | 2-[β-(4-methoxyphenyl)-ethyl]morpholine |
| 4-benzyl-2-(β-phenyl-cis-vinyl)morpholine hydrogen oxalate (B1200264) hemihydrate | Platinum (from Platinum oxide) | Absolute Ethanol | 4-benzyl-2-(β-phenylethyl)morpholine |
| 4-benzyl-2[β-(2-ethoxyphenyl)-cis-vinyl]morpholine hydrogen oxalate | 30% Palladium on charcoal | Ethanol | 4-benzyl-2-[β-(2-ethoxyphenyl)-ethyl]morpholine |
Radical Addition Reactions (e.g., Thiophenol Addition)
The vinyl group of 2-vinylmorpholine (B1612480) derivatives can undergo radical addition reactions. A notable example is the addition of thiophenol, which typically proceeds in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). google.com This reaction involves the regioselective addition of the thiyl radical to the terminal carbon of the vinyl group. nih.gov The process can be used to introduce a phenylthioethyl substituent at the C2 position of the morpholine ring. The reaction is generally carried out by heating a solution of the vinylmorpholine derivative, thiophenol, and AIBN in a suitable solvent like dry toluene. google.com Interestingly, under these conditions, isomerization of a cis-vinyl isomer to the more thermodynamically stable trans isomer can occur via a radical addition-elimination mechanism. google.comnih.gov
Table 2: Radical Addition of Thiophenol to Vinylmorpholine Derivatives google.com
| Starting Material | Reagents | Solvent | Conditions | Primary Outcome |
|---|---|---|---|---|
| 2-(β-phenyl-cis-vinyl)morpholine | Thiophenol, Azobisisobutyronitrile (AIBN) | Dry Toluene | 110°C, 18 hours | Addition product |
| 4-benzyl-2-(β-phenyl-cis-vinyl)morpholine | Thiophenol, Azobisisobutyronitrile (AIBN) | Dry Toluene | 70°C, 8 hours | Isomerization to 4-benzyl-2-(β-phenyl-trans-vinyl)morpholine |
Cycloaddition Reactions (e.g., Cyclopropanation, Cyclopropenation)
The vinyl group serves as a dienophile or a reaction partner in various cycloaddition reactions, leading to the formation of new ring systems. numberanalytics.com Cyclopropanation, the addition of a carbene or carbene-like species to the double bond, yields a cyclopropyl-substituted morpholine. nih.gov This reaction can be catalyzed by various transition metals, such as palladium, which can promote the decomposition of diazo esters to generate the carbene species for the cycloaddition. nih.gov The vinylcyclopropane (B126155) products are valuable synthetic intermediates. nih.gov
Another important transformation is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876) ring under thermal or photochemical conditions. wikipedia.org While specific examples involving this compound are not detailed in the surveyed literature, the general reactivity pattern suggests its vinyl group could participate in such transformations. nih.govwikipedia.org
Metal-Catalyzed Cross-Coupling Reactions of Vinyl-substituted Species (e.g., Heck Reaction, Suzuki-Miyaura Coupling)
The vinyl moiety in morpholine derivatives can participate in important carbon-carbon bond-forming reactions catalyzed by transition metals like palladium. nih.govfishersci.es
The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com In the context of a 2-vinylmorpholine derivative, the vinyl group itself can act as the alkene component, reacting with an aryl or vinyl halide to form a substituted alkene product. organic-chemistry.org The reaction typically uses a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org This provides a method to extend the carbon chain at the vinyl position.
The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a vinyl boronic acid) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. fishersci.eslibretexts.orgharvard.edu While this reaction is often used to form a vinyl group, a pre-existing vinyl group can be involved in related transformations. For instance, a Suzuki-Miyaura coupling of a suitable halo-substituted benzylmorpholine with a vinyl boronic acid ester can be used to synthesize vinyl-substituted morpholine derivatives. sci-hub.red Conversely, converting the vinyl group of this compound into a vinylboronic acid or ester would make it a suitable partner for coupling with various halides. fishersci.es
Intramolecular C-H Insertion Reactions of Vinyl Carbocations
Recent advances in synthetic methodology have shown that vinyl carbocations can undergo intramolecular C-H insertion reactions. chemrxiv.org These high-energy intermediates can be generated from vinyl triflates under the influence of silylium-weakly coordinating anion catalysts or even under strongly basic conditions. nih.gov The generated vinyl carbocation can then insert into an unactivated C(sp³)−H bond within the same molecule, leading to the formation of complex bicyclic structures. chemrxiv.orgnih.gov This reaction platform offers a powerful way to achieve C-H functionalization. nsf.gov Although direct applications to this compound derivatives are not specified in the literature, the presence of multiple C-H bonds in the benzyl (B1604629) and morpholine moieties makes them potential substrates for such intramolecular cyclizations, provided a suitable vinyl carbocation precursor can be formed. chemrxiv.org
Ring-Closing Metathesis (RCM) of Vinyl Esters
Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic molecules, particularly macrocycles. nih.govmdpi.com If the this compound scaffold is incorporated into a larger molecule containing another terminal alkene, RCM can be employed to form a new ring. For example, by forming a vinyl ester from a carboxylic acid that also contains an alkene chain, an RCM reaction can be used to create an endocyclic enol lactone. organic-chemistry.org This transformation is typically catalyzed by ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts. mdpi.comgoogle.com This methodology has found broad application in the synthesis of complex peptide mimetics and other biologically relevant macrocycles. nih.govnih.gov The reaction of 4-(2-vinylbenzyl)morpholine with a second-generation Grubbs catalyst has been reported, indicating the compatibility of the morpholine moiety with these catalytic systems. google.com
Transformations at the Morpholine Nitrogen (N-4)
The nitrogen atom at the 4-position of the morpholine ring is a key site for chemical modifications, allowing for the introduction of various functional groups and the formation of new chemical entities.
N-Alkylation and Quaternization to Ionic Liquids
The quaternization of the morpholine nitrogen in derivatives of this compound is a significant transformation that can lead to the formation of ionic liquids (ILs). tcichemicals.com Ionic liquids are salts that are liquid at relatively low temperatures and possess unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. tcichemicals.com These characteristics make them attractive as reaction solvents, where they can lead to unconventional reactivity. tcichemicals.com
The process of quaternization involves the reaction of the tertiary amine of the morpholine ring with an alkylating agent, such as a haloalkane or a sulfonate ester. mdpi.com This reaction transforms the neutral nitrogen atom into a positively charged quaternary ammonium (B1175870) cation. mdpi.com For instance, the reaction of N-benzylmorpholine with a triazine-based benzylating reagent in diethyl ether results in the formation of a 4-benzylmorpholinium triflate salt. researchgate.net The use of microwave irradiation can often improve the efficiency of quaternization reactions. researchgate.net
The resulting ionic liquids can be designed to have specific properties by varying the structure of the cation (the morpholine derivative) and the anion. tcichemicals.com For example, using different counterions like tetrafluoroborate (B81430) (BF4-) or bis(trifluoromethylsulfonyl)imide (Tf2N-) can influence the properties of the resulting ionic liquid. researchgate.net This tunability allows for the creation of task-specific ionic liquids for applications in organic synthesis and materials science. rsc.org The polymerization of vinyl-containing morpholinium salts can also lead to the formation of poly(ionic liquid)s, which are porous materials with potential applications in catalysis and CO2 capture. rsc.org
Table 1: Examples of N-Alkylation and Quaternization Reactions
| Starting Material | Reagent | Product Type | Reference |
| N-benzylmorpholine | Triazine-based benzylating reagent | Morpholinium triflate salt | researchgate.net |
| Vinylbenzylimidazolium chloride | AIBN or BPO | Poly(ionic liquid) | researchgate.net |
| Nitrogen-containing ligand | Haloalkanes or sulfonate esters | Chiral ionic-liquid-supported ligand | mdpi.com |
N-Dealkylation Strategies (e.g., N-benzyl cleavage)
The removal of the N-benzyl group, a process known as N-debenzylation, is a crucial transformation in organic synthesis, often employed as a deprotection step. researchgate.net While hydrogenolysis using a palladium catalyst is a common method, it is not always suitable for molecules containing other reactive functional groups like olefins or sulfur atoms. researchgate.net
Alternative chemical methods for N-debenzylation have been developed. One such method involves the use of strong Lewis acids like aluminum chloride, although this can sometimes lead to side reactions. researchgate.net A milder approach utilizes potassium tert-butoxide in DMSO with oxygen to achieve rapid N-debenzylation. researchgate.net
Enzymatic methods also offer a selective way to cleave the N-benzyl group. Laccase from Trametes versicolor, in the presence of a mediator like TEMPO, can effectively deprotect N-benzyl groups under mild conditions. rsc.org This chemoenzymatic approach is often compatible with a variety of functional groups. rsc.org The mechanism of N-dealkylation by enzymes like cytochrome P450 is an area of active research, with proposed mechanisms involving either hydrogen atom transfer or single electron transfer. ku.edu
Table 2: Selected N-Dealkylation Methods for N-Benzylamines
| Method | Reagents/Catalyst | Conditions | Notes | Reference |
| Hydrogenolysis | Pd-C, H₂ | Varies | Not suitable for compounds with reducible groups | researchgate.net |
| Chemical | Potassium tert-butoxide/DMSO, O₂ | Room Temperature | Rapid debenzylation | researchgate.net |
| Chemoenzymatic | Laccase/TEMPO | O₂-saturated buffer | Selective deprotection | rsc.org |
| Ruthenium-catalyzed | Ruthenium complex, H₂ | 110°C, THF | Deprotection of benzyl carbamates | arabjchem.org |
Reactions at the Benzyl Moiety
The benzyl group attached to the morpholine nitrogen provides another handle for chemical modification, allowing for functionalization at the benzylic position or on the aromatic ring.
Benzylic Functionalization (e.g., Oxidation, Halogenation)
The benzylic C-H bond is relatively weak, making it susceptible to functionalization. wikipedia.org Oxidation of the benzylic position is a common transformation. Depending on the oxidant used, a benzylic methylene (B1212753) group can be oxidized to a carbonyl group or a carboxylic acid. wikipedia.org For example, chromium trioxide complexes can selectively oxidize a benzylic methylene to a ketone. wikipedia.org Copper-catalyzed aerobic oxidation is another method for benzylic oxygenation, often proceeding through a benzylic radical intermediate. scispace.comnih.gov
Photoredox catalysis has emerged as a powerful tool for benzylic C-H functionalization under mild conditions. rsc.org For instance, a photo-mediated process using in-situ generated mesyloxy radicals can achieve benzylic C-H oxygenation. rsc.org This method involves hydrogen atom transfer followed by an oxidative radical-polar crossover to form a benzylic mesylate, which can then be converted to a stable benzylic alcohol. rsc.org
Halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide in the Wohl-Ziegler reaction, which introduces a bromine atom. wikipedia.org
Table 3: Reagents for Benzylic Functionalization
| Transformation | Reagent(s) | Product | Reference |
| Oxidation to Carbonyl | CrO₃-dmpyz, 2-iodoxybenzoic acid/DMSO | Ketone | wikipedia.org |
| Oxidation to Carboxylic Acid | KMnO₄, HNO₃ | Carboxylic Acid | wikipedia.org |
| Bromination | N-Bromosuccinimide (Wohl-Ziegler) | Benzylic Bromide | wikipedia.org |
| Oxygenation | Mesyloxy radicals (photo-mediated) | Benzylic Alcohol | rsc.org |
| Aerobic Oxidation | Copper catalyst, O₂ | Benzylic oxygenated products | scispace.comnih.gov |
Modifications of the Benzyl Ring Substituents
The aromatic ring of the benzyl group can also be modified, particularly if it bears substituents. These modifications can be used to tune the electronic and steric properties of the molecule. For example, a bromo-substituted benzyl ring can undergo palladium-catalyzed cross-coupling reactions. uni-muenchen.de A specific example involves the synthesis of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, where a boronate ester is introduced onto the benzyl ring. This compound is a versatile building block for Suzuki-Miyaura coupling reactions, which form new carbon-carbon bonds.
The synthesis of such modified benzylmorpholine derivatives often involves multi-step sequences, including nucleophilic substitution to attach the morpholine ring to the benzyl group, followed by reactions to introduce or modify substituents on the aromatic ring.
Regioselective and Stereoselective Functionalizations of the Morpholine Ring
Achieving regioselective and stereoselective functionalization of the morpholine ring itself is a significant challenge in organic synthesis, but it is crucial for creating complex, chiral molecules. researchgate.net The synthesis of enantiomerically pure C-substituted morpholines is of particular interest due to their presence in many biologically active compounds. ru.nl
One strategy for synthesizing substituted morpholines involves the ring-opening of activated aziridines with haloalcohols, followed by intramolecular ring closure. researchgate.net This method can provide access to a variety of substituted morpholines with high regio- and stereoselectivity. researchgate.net
Palladium-catalyzed reactions have also been employed for the synthesis of substituted morpholines. For example, the reaction of a di-substituted allyl derivative with an N-protected ethanolamine (B43304) in the presence of a chiral palladium catalyst can yield 2-vinylmorpholines. ru.nl Another approach involves copper-catalyzed borylative ring-closing C-C coupling to create spiro-morpholine derivatives. urv.cat
The use of chiral auxiliaries derived from morpholine is another important application. These auxiliaries can direct the stereochemical outcome of reactions, allowing for the asymmetric synthesis of complex molecules. ru.nl Furthermore, rhodium-catalyzed C-H functionalization can be used to selectively introduce functional groups at specific positions on the morpholine ring, with the regioselectivity being controlled by the catalyst and directing groups. acs.org
Applications of 2 Vinyl 4 Benzylmorpholine in Advanced Organic Synthesis and Catalysis
Chiral Building Blocks for Complex Molecular Architectures
Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and natural products, as biological activity is often dependent on specific stereochemistry. enamine.net The defined stereochemistry and multiple functional groups of 2-vinyl-4-benzylmorpholine make it a valuable starting material for creating intricate molecular designs.
Chiral amines and amino alcohols are prevalent structural motifs in a vast number of bioactive compounds and are critical synthons in medicinal chemistry. frontiersin.orgacs.orgnih.gov this compound can serve as a precursor to these structures through various synthetic transformations.
The vinyl group can undergo oxidative cleavage to yield an aldehyde, which can then be converted into a variety of functional groups. The morpholine (B109124) ring itself can be cleaved to unmask a chiral β-amino alcohol structure. researchgate.net Furthermore, the N-benzyl group, a common protecting group, can be readily removed via hydrogenolysis to yield a secondary amine, which can be further functionalized. google.com The synthesis of chiral amino alcohols can be achieved through methods like asymmetric reductive amination of α-hydroxy ketones, showcasing the importance of chiral amine precursors. frontiersin.org The transformation of α-hydroxy ketones with chiral amines can produce β-amino alcohols in a stereospecific manner, where the chirality is controlled by the amine. google.com
Table 1: Potential Synthetic Transformations of this compound to Chiral Intermediates
| Starting Material | Transformation | Reagents (Example) | Product Type |
| This compound | Oxidative Cleavage of Vinyl Group | 1. O₃; 2. Me₂S | Chiral Aldehyde |
| This compound | Dihydroxylation & Cleavage | 1. OsO₄, NMO; 2. NaIO₄ | Chiral Aldehyde |
| This compound | Ring Opening | Acid or Lewis Acid | Chiral Amino Alcohol Derivative |
| This compound | N-Debenzylation | H₂, Pd/C | Chiral 2-Vinylmorpholine (B1612480) |
| Product of Cleavage | Reductive Amination | Amine, NaBH(OAc)₃ | Chiral Diamine Derivative |
Heterocyclic compounds are a cornerstone of pharmaceutical and materials science. beilstein-journals.org Vinyl-substituted heterocycles, in particular, are recognized as privileged scaffolds that can be elaborated into more complex structures using transition metal catalysis. core.ac.uk
The vinyl group of this compound provides a reactive handle for various C-C and C-heteroatom bond-forming reactions. It can participate as a dienophile or diene in cycloaddition reactions, such as the Diels-Alder reaction, to construct new polycyclic systems. acs.org Additionally, the vinyl moiety is suitable for well-established cross-coupling reactions, enabling the introduction of aryl, alkyl, or other functional groups. A deconstruction-reconstruction strategy, where a heterocycle is cleaved and then re-cyclized with different components, represents an advanced method for diversifying core structures, a strategy for which a functionalized building block like this compound could be suitable. nih.gov
Macrocycles and complex polycyclic frameworks are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov The synthesis of these large ring systems often relies on the cyclization of linear precursors containing multiple reactive sites. analis.com.mybhu.ac.in
This compound is an ideal candidate for incorporation into such systems. Its vinyl group can participate in ring-closing metathesis (RCM), a powerful reaction for macrocycle formation. The morpholine nitrogen can be part of a linear precursor, such as a polyamide or polyether chain, which is then subjected to cyclization. The inherent chirality of the morpholine unit can influence the three-dimensional structure of the resulting macrocycle, which is critical for its function. nii.ac.jp The generation of polycyclic ring systems, including those with 7 to 20 atoms, can be envisioned using building blocks containing reactive vinyl groups. googleapis.com
Precursors for Substituted Heterocycles.
Role in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, minimizing waste and improving the efficiency of chemical synthesis. nih.gov The chiral nature of this compound allows it to function directly as an organocatalyst or as a ligand in metal-catalyzed reactions.
Asymmetric organocatalysis has emerged as a sustainable and effective alternative to metal-based catalysts. nih.gov The morpholine moiety is a known component of successful organocatalysts, particularly in reactions involving enamine or iminium ion intermediates.
The secondary amine that can be generated from this compound (via debenzylation) can catalyze reactions such as the Michael addition of aldehydes to nitroolefins. nih.gov In this process, the chiral amine condenses with the aldehyde to form a transient chiral enamine, which then attacks the electrophile in a stereocontrolled manner. The benzyl (B1604629) group, if retained, would provide steric bulk that could further influence the stereochemical outcome of the reaction. The nucleophilicity of the morpholine nitrogen, although potentially weakened by the adjacent ether oxygen, is sufficient for it to act as a catalyst in various transformations. rsc.org
Transition metal complexes featuring chiral ligands are among the most effective catalysts for asymmetric synthesis. nih.govsioc-journal.cn Chiral nitrogen-containing compounds are widely used as ligands due to their strong coordination to a variety of metals, including rhodium, palladium, copper, and cobalt. rsc.orgmdpi.comrsc.org
This compound possesses a nitrogen atom that can serve as a coordination site for a metal center. The stereocenter at C-2 induces a chiral environment around the metal, enabling enantioselective transformations. The vinyl group offers a site for further modification to create bidentate or tridentate ligands (e.g., by introducing a phosphine (B1218219) or another donor group), which often leads to more active and selective catalysts. nih.gov Such ligands could be applied to a wide range of important reactions, including asymmetric hydrogenation, hydroboration, and various cross-coupling reactions. mdpi.comnih.gov
Table 2: Potential Applications of this compound as a Chiral Ligand
| Catalytic Reaction | Metal Center (Example) | Role of Ligand | Potential Product |
| Asymmetric Hydrogenation | Rh, Ru, Ni | Controls stereoselectivity of H₂ addition | Chiral Alcohols, Amines |
| Asymmetric C-C Coupling | Pd, Cu | Induces enantioselectivity in bond formation | Chiral Biaryls, Substituted Alkenes |
| Asymmetric Cycloaddition | Co, Pd | Directs stereochemical outcome of ring formation | Chiral Heterocycles, Carbocycles |
| Asymmetric Hydroboration | Co, Rh | Controls regio- and enantioselectivity | Chiral Organoboron Compounds |
Phase-Transfer Catalysis with Quaternary Morpholinium Salts
Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. wikipedia.org The catalyst, known as a phase-transfer agent, transports a reactant from one phase to another, enabling the reaction to proceed. operachem.com Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts, functioning by forming lipophilic ion pairs with aqueous anions, which can then migrate into the organic phase for reaction. core.ac.uk
Quaternary morpholinium salts, derived from the morpholine scaffold present in this compound, are effective phase-transfer catalysts. By alkylating the nitrogen atom of the morpholine ring, a quaternary salt is formed. These salts can function as catalysts in various reactions. For instance, a quaternary morpholinium catalyst has been successfully employed in the Michael addition of 3-aryloxindoles to β-nitrostyrenes. researchgate.net In this reaction, operating under biphasic conditions (e.g., water/toluene), the morpholinium salt facilitates the conjugate addition. researchgate.net
The efficacy of a phase-transfer catalyst, including quaternary morpholinium salts, is influenced by its structure, particularly the lipophilicity of the alkyl groups attached to the nitrogen atom. operachem.comresearchgate.net Catalysts with longer alkyl chains are generally more soluble in the organic phase, which can enhance the rate of reaction. operachem.com The general mechanism involves the exchange of the catalyst's original counter-ion (e.g., bromide) for the reactant anion in the aqueous phase. This new, larger ion pair has sufficient lipophilicity to dissolve in the organic phase, where it reacts with the organic substrate. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. core.ac.uk
The table below illustrates the application of a quaternary morpholinium catalyst in a Michael addition reaction.
| Reactants | Catalyst | Solvent System | Outcome | Reference |
| 3-Aryloxindoles, β-Nitrostyrenes | Quaternary Morpholinium Bromide | H₂O/Toluene | Smooth enantioselective conjugate addition | researchgate.net |
Enabling New Reaction Methodologies
The morpholine ring is a prevalent heterocyclic motif in pharmaceuticals and agrochemicals. acs.orgnih.govchemrxiv.org Consequently, the development of novel, efficient, and sustainable synthetic methodologies for morpholine derivatives like this compound is an active area of research.
Development of Green Chemistry Approaches in Morpholine Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.compharmafeatures.com Traditional morpholine synthesis often involves multiple steps and harsh reagents. chemrxiv.org Recent research has focused on developing more environmentally benign and efficient routes.
One significant advancement is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). acs.orgnih.gov This method is notable for its simplicity, high yields, and the use of inexpensive reagents. acs.orgnih.gov A key feature is the selective monoalkylation of the amine, which circumvents the challenge of overalkylation often seen in other methods. acs.orgchemrxiv.org This approach offers substantial environmental and safety benefits over traditional syntheses that might require chloroacetyl chloride followed by a hydride reduction, a three-step process. chemrxiv.org
Another green approach involves the N-methylation of morpholine using dimethyl carbonate (DMC). asianpubs.org DMC is considered a green reagent, replacing toxic methylating agents like methyl halides or dimethyl sulfate. asianpubs.org This process yields N-methylmorpholine with high selectivity, and the primary byproducts are methanol (B129727) and carbon dioxide, the former of which can be recycled. asianpubs.org
The following table summarizes key findings from studies on green morpholine synthesis.
| Method | Key Reagents | Key Features | Yield | Reference |
| Annulation of 1,2-amino alcohols | Ethylene sulfate, tBuOK | One or two-step, redox-neutral, high atom economy, avoids hazardous reagents. | High yielding | acs.org, nih.gov |
| N-methylation of morpholine | Dimethyl carbonate (DMC) | Use of a green methylating agent, replacing toxic alternatives. | 83% | asianpubs.org |
Continuous Processes for Enhanced Efficiency
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. nih.govispe.org These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. ispe.orgbeilstein-journals.org
The synthesis of morpholines and their derivatives has been successfully adapted to continuous flow systems. A photocatalytic method has been developed for the synthesis of substituted morpholines from aldehydes and silicon amine protocol (SLAP) reagents under continuous flow. acs.org This process utilizes an inexpensive organic photocatalyst and a Lewis acid additive, demonstrating a scalable route to these heterocyclic structures. acs.org
Furthermore, continuous flow processes have been established for the industrial production of morpholine itself. One patented method involves the reaction of dialkylene glycol and ammonia (B1221849) in a trickle-bed reactor. google.com By maintaining the glycol as a discontinuous liquid phase and the morpholine product predominantly in the vapor phase, the process allows for continuous removal of the product, enhancing efficiency. google.com N-alkylation of morpholine has also been achieved in a continuous flow system using a mesoporous Al-SBA-15 catalyst, reaching conversions up to 99% with high selectivity for the monoalkylated product. researchgate.net This approach significantly reduces solvent use and byproduct formation compared to batch methods. researchgate.net
The table below details parameters from various continuous flow syntheses of morpholine derivatives.
| Reaction Type | Reactor Type | Key Parameters | Throughput/Yield | Reference |
| Photocatalytic Morpholine Synthesis | Flow reactor | Inexpensive organic photocatalyst, Lewis acid additive | Scalable synthesis | acs.org |
| Morpholine Production | Trickle-bed reactor | Temp: 140-280°C, Pressure: 8.6 x 10⁵ - 34 x 10⁵ Pa | Continuous removal of product | google.com |
| N-methylation of Morpholine | Flow reactor with Al-SBA-15 catalyst | Temp: 200°C, Pressure: 20 bar, Flow rate: 0.1 mL/min⁻¹ | Up to 99% conversion | researchgate.net |
Future Research Directions for 2 Vinyl 4 Benzylmorpholine Chemistry
Exploration of Novel Synthetic Routes with High Atom Economy and Sustainability
Future research into the synthesis of 2-vinyl-4-benzylmorpholine is expected to prioritize the development of methodologies that are both atom-economical and sustainable. Traditional synthetic approaches often involve multiple steps with the use of stoichiometric reagents, leading to significant waste generation. A key future direction will be the exploration of catalytic C-H vinylation of N-benzylmorpholine. This approach, if realized, would represent a highly efficient route, directly coupling the vinyl group to the morpholine (B109124) core and minimizing the formation of byproducts.
Furthermore, the use of bio-based starting materials and green solvents will be a critical aspect of sustainable synthesis. For instance, developing pathways that utilize precursors derived from biomass would significantly reduce the environmental footprint of this compound production. Research into flow chemistry processes for its synthesis could also offer advantages in terms of safety, scalability, and efficiency.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Vinylation | High atom economy, reduced waste, fewer synthetic steps. | Development of suitable catalysts (e.g., transition metal complexes), optimization of reaction conditions. |
| Bio-based Feedstocks | Increased sustainability, reduced reliance on fossil fuels. | Identification of viable biomass-derived precursors, development of efficient conversion pathways. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Design of continuous flow reactors, optimization of residence time and temperature. |
Development of New Catalytic Applications in Stereoselective Synthesis
The chiral nature of this compound, owing to the stereocenter at the C2 position, makes it an attractive candidate for applications in asymmetric catalysis. Future research will likely focus on harnessing this chirality by employing it as a ligand for transition metal catalysts or as an organocatalyst itself. The vinyl group provides a handle for further functionalization, allowing for the synthesis of a library of chiral ligands with tunable steric and electronic properties.
A significant area of exploration will be its use in stereoselective transformations such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The development of catalysts derived from this compound could provide novel solutions for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals.
Advanced Mechanistic Investigations of Key Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity. For instance, in-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on reaction intermediates and transition states.
Design and Synthesis of Structurally Diverse Derivatives with Tunable Reactivity
The chemical structure of this compound offers multiple sites for modification, enabling the design and synthesis of a wide array of derivatives with tailored properties. The vinyl group, for example, can undergo a variety of transformations, including polymerization, cycloaddition, and cross-coupling reactions, to introduce new functional groups.
Furthermore, modifications to the benzyl (B1604629) group on the nitrogen atom can be used to fine-tune the steric and electronic environment of the morpholine ring. The synthesis of a library of such derivatives will be a key future research direction, allowing for a systematic investigation of structure-activity relationships. This, in turn, will facilitate the development of new catalysts and materials with optimized performance for specific applications.
| Modification Site | Potential Transformations | Desired Outcome |
| Vinyl Group | Polymerization, cycloaddition, cross-coupling. | Introduction of new functional groups, creation of polymeric materials. |
| Benzyl Group | Substitution on the aromatic ring. | Tuning of steric and electronic properties, modulation of reactivity. |
| Morpholine Ring | Ring-opening, substitution at other positions. | Access to novel scaffolds, exploration of new chemical space. |
Computational Chemistry in Predicting Reactivity and Stereoselectivity
Computational chemistry is poised to play an increasingly important role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict its ground-state geometry, conformational preferences, and electronic structure. This information is invaluable for understanding its inherent reactivity and for designing new reactions.
Moreover, computational modeling can be used to simulate reaction pathways and predict the stereochemical outcomes of asymmetric transformations. By calculating the energies of transition states leading to different stereoisomers, it is possible to rationalize and predict the enantioselectivity of catalytic reactions involving chiral derivatives of this compound. This predictive power will accelerate the discovery and optimization of new stereoselective methods.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-Vinyl-4-benzylmorpholine?
Answer:
The synthesis of this compound typically involves a multi-step process:
Formation of 4-Benzylmorpholine : React morpholine with benzyl chloride in the presence of a base (e.g., NaOH) under reflux conditions (60–80°C) .
Vinylation : Introduce the vinyl group via alkylation using vinyl bromide or a related reagent. Catalysts like Pd(OAc)₂ or CuI may enhance yield, with optimal temperatures between 80–100°C in anhydrous solvents (e.g., THF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
Key Parameters : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Adjust solvent polarity and catalyst loading to mitigate side reactions (e.g., over-alkylation) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Core characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm vinyl (δ 5.0–6.5 ppm) and benzyl (δ 7.2–7.4 ppm) groups .
- FT-IR : Identify C-O (1100–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and bond angles, critical for confirming morpholine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.17) .
Advanced: How can computational methods like DFT optimize reaction pathways for this compound derivatives?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) enable:
- Transition State Analysis : Model energy barriers for vinylation steps to identify rate-limiting stages .
- Electronic Properties : Predict nucleophilic/electrophilic sites using NBO analysis (e.g., charge distribution on the morpholine nitrogen) .
- Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMF) via PCM models to optimize dielectric environments .
Case Study : DFT-guided optimization of a fluorinated derivative reduced reaction time by 30% while maintaining >90% yield .
Advanced: What biomedical applications are explored for this compound derivatives?
Answer:
Research highlights include:
- Anticancer Agents : Derivatives with nitro or fluoro substituents show inhibitory activity against kinase enzymes (e.g., EGFR) in vitro (IC₅₀ ~5–10 µM) .
- Molecular Docking : Virtual screening (AutoDock Vina) identifies binding affinities to cancer targets (e.g., PARP-1), validated via SPR assays .
- Pharmacokinetics : Assess metabolic stability using hepatic microsomes and plasma protein binding assays .
Advanced: How should researchers resolve contradictions in spectral data for this compound analogs?
Answer:
Contradictions (e.g., unexpected NMR shifts) require:
Control Experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .
Isotopic Labeling : Use deuterated reagents to trace proton exchange in ambiguous peaks .
Cross-Validation : Compare experimental IR/Raman data with DFT-simulated spectra .
Crystallographic Confirmation : Resolve structural ambiguities via X-ray diffraction .
Example : A reported δ 7.8 ppm "aromatic" peak was reclassified as a vinyl proton after crystallography .
Advanced: What material science applications leverage this compound’s fluorinated derivatives?
Answer:
Fluorinated analogs (e.g., 2-[4-(Difluoromethoxy)phenyl]morpholine) exhibit:
- Thermal Stability : TGA shows decomposition temperatures >250°C, suitable for high-performance polymers .
- Hydrophobicity : Contact angle measurements (~110°) support use in water-resistant coatings .
- Optoelectronic Properties : DFT-predicted bandgaps (~3.2 eV) suggest utility in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
